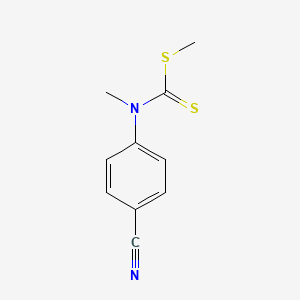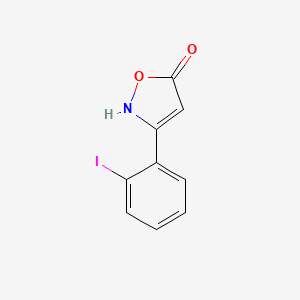
5-Hydroxy-3-(2-iodophenyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-(2-iodophenyl)isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(2-iodophenyl)isoxazole can be achieved through various methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of aromatic aldehydes with nitroacetate in the presence of a base can lead to the formation of isoxazole derivatives . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave-assisted conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods include the use of eco-friendly catalysts and reagents to achieve high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-3-(2-iodophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and substituted isoxazole derivatives, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
5-Hydroxy-3-(2-iodophenyl)isoxazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3-(2-iodophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Hydroxy-3-(2-iodophenyl)isoxazole include other isoxazole derivatives such as:
- 5-Hydroxy-3-(2-bromophenyl)isoxazole
- 5-Hydroxy-3-(2-chlorophenyl)isoxazole
- 5-Hydroxy-3-(2-fluorophenyl)isoxazole
Uniqueness
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can participate in unique substitution reactions and enhance the compound’s biological activity compared to its halogenated analogs .
Propiedades
Número CAS |
2135339-52-3 |
|---|---|
Fórmula molecular |
C9H6INO2 |
Peso molecular |
287.05 g/mol |
Nombre IUPAC |
3-(2-iodophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H6INO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-5,11H |
Clave InChI |
KWGITPWTOSIPNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=O)ON2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


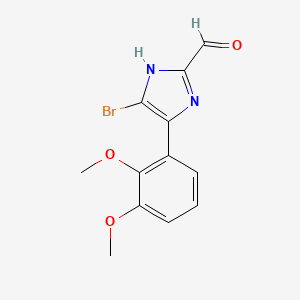

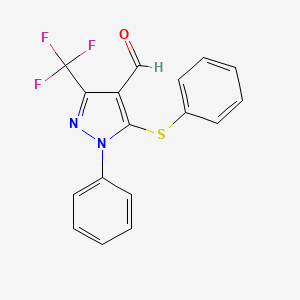
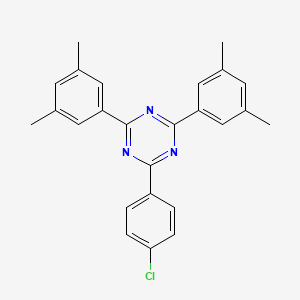
![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)

![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)

![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)
![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)
